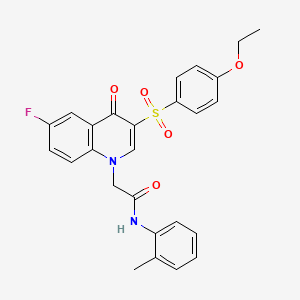![molecular formula C21H19ClF3N3 B2664077 1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-4-(1-naphthyl)piperazine CAS No. 2058811-86-0](/img/structure/B2664077.png)
1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-4-(1-naphthyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the trifluoromethyl group and the pyridine ring. These groups are known to participate in a variety of chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group and the pyridine ring would likely contribute to its polarity, solubility, and reactivity .Applications De Recherche Scientifique
Molecular Interaction Studies
- Molecular Interaction with CB1 Cannabinoid Receptor : A study by Shim et al. (2002) explored the molecular interaction of a structurally similar antagonist with the CB1 cannabinoid receptor, using molecular orbital methods and pharmacophore models, highlighting its potential application in receptor studies (Shim et al., 2002).
Synthesis and Pharmacological Properties
- Synthesis and Pharmacological Evaluation : Červená et al. (1975) discussed the synthesis of naphthylpiperazines and their pharmacological properties, indicating potential applications in neurotropic and cardiovascular agents (Červená et al., 1975).
Antagonist Activity Studies
- Adenosine A2a Receptor Antagonists : Research by Vu et al. (2004) on piperazine derivatives as adenosine A2a receptor antagonists presents potential applications in treating Parkinson's disease (Vu et al., 2004).
Antibacterial and Anticancer Research
- Antibacterial and Anticancer Compounds : A study by Bondock and Gieman (2015) synthesized compounds for antibacterial and anticancer evaluation, showcasing the application in the development of new therapeutics (Bondock & Gieman, 2015).
Metabolic Pathway Analysis
- Metabolism of Dopamine D(4)-Selective Antagonist : Zhang et al. (2000) investigated the metabolism of a dopamine D(4) selective antagonist, providing insights into drug metabolism and biotransformation processes (Zhang et al., 2000).
Conformational and Binding Studies
- Piperidine-Fused Benzoxazino- and Quinazolinonaphthoxazines : A study by Csütörtöki et al. (2012) on the conformational study of piperidine-fused compounds offers insights into molecular structure and binding properties (Csütörtöki et al., 2012).
Serotonin Receptor Studies
- Effect on Serotonin Binding : Fuller et al. (1978) researched the effect of a structurally similar compound on serotonin binding, indicating applications in neurochemical studies (Fuller et al., 1978).
Orientations Futures
Propriétés
IUPAC Name |
1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-4-naphthalen-1-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClF3N3/c22-18-12-16(21(23,24)25)13-26-19(18)14-27-8-10-28(11-9-27)20-7-3-5-15-4-1-2-6-17(15)20/h1-7,12-13H,8-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFNCJVYNGAPJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=C(C=N2)C(F)(F)F)Cl)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]furan-2-carboxamide](/img/structure/B2663995.png)
![(3Z)-3-[(3,4-dimethoxyphenyl)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B2663996.png)
![N'-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N-(2-fluorophenyl)ethanediamide](/img/structure/B2663997.png)
![(1E)-N1-[(furan-2-yl)methylidene]-3-(3-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2663998.png)


![4-benzoyl-N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide;hydrochloride](/img/structure/B2664005.png)

![2-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine dihydrobromide](/img/structure/B2664007.png)
![1-[(4-chlorophenyl)methyl]-3-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}urea](/img/structure/B2664009.png)

![(2S)-2-[(4-chlorophenyl)sulfonylamino]propanoic acid](/img/no-structure.png)
![N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]cyclopropanecarboxamide](/img/structure/B2664015.png)
![[(2-Bromo-4-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2664016.png)
